5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-thiophenesulfonamide
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Overview
Description
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is an organic compound that features both borate and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium catalyst under inert conditions. The general reaction scheme is as follows:
Starting Materials: Thiophene-2-sulfonamide and bis(pinacolato)diboron.
Catalyst: Palladium catalyst (e.g., Pd(dppf)Cl2).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the sulfonamide group may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the sulfonamide group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronate group but lacks the thiophene and sulfonamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronate and sulfonamide groups but with different aromatic and aliphatic substituents.
Uniqueness
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is unique due to the combination of boronate and sulfonamide functional groups on a thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C10H16BNO4S2 |
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Molecular Weight |
289.2 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H16BNO4S2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(17-7)18(12,13)14/h5-6H,1-4H3,(H2,12,13,14) |
InChI Key |
OZSNOKWEUODQOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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